molecular formula C28H51NO2 B14440268 3-Heptadecyl-5-(pentylamino)-1,2-benzenediol CAS No. 75776-36-2

3-Heptadecyl-5-(pentylamino)-1,2-benzenediol

Cat. No.: B14440268
CAS No.: 75776-36-2
M. Wt: 433.7 g/mol
InChI Key: IOAOKJCAWRHCBK-UHFFFAOYSA-N
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Description

3-Heptadecyl-5-(pentylamino)-1,2-benzenediol is a phenolic lipid compound with a complex structure that includes a long heptadecyl chain and a pentylamino group attached to a benzenediol core. This compound is known for its amphiphilic properties, making it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and solvents to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Heptadecyl-5-(pentylamino)-1,2-benzenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various quinone derivatives, reduced hydroquinones, and substituted phenolic compounds .

Scientific Research Applications

3-Heptadecyl-5-(pentylamino)-1,2-benzenediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Heptadecyl-5-(pentylamino)-1,2-benzenediol involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to changes in cell signaling pathways. Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Heptadecyl-5-(pentylamino)-1,2-benzenediol is unique due to its specific structural features, such as the combination of a long heptadecyl chain and a pentylamino group, which confer distinct chemical and biological properties. Its ability to incorporate into membranes and interact with proteins makes it a valuable compound for various research applications .

Properties

CAS No.

75776-36-2

Molecular Formula

C28H51NO2

Molecular Weight

433.7 g/mol

IUPAC Name

3-heptadecyl-5-(pentylamino)benzene-1,2-diol

InChI

InChI=1S/C28H51NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-23-26(24-27(30)28(25)31)29-22-20-6-4-2/h23-24,29-31H,3-22H2,1-2H3

InChI Key

IOAOKJCAWRHCBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)NCCCCC)O)O

Origin of Product

United States

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